N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide -

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide

Catalog Number: EVT-4573138
CAS Number:
Molecular Formula: C20H21Cl2N3O3
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound belonging to the class of acetamides. It has been primarily investigated for its potential therapeutic benefits in bone-related diseases. [, ] This analysis focuses solely on the scientific research aspects of this compound and excludes any information related to drug use, dosage, or potential side effects.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide has been shown to act as an inhibitor of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases. The compound achieves this inhibition by:

  • Downregulating TRAF6: This protein plays a critical role in the RANKL signaling pathway, which is essential for osteoclast differentiation. [] By reducing TRAF6 expression, the compound disrupts this pathway.
  • Suppressing osteoclast-specific genes: The compound also affects the expression of other genes crucial for osteoclast formation and function, such as c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). [] This downregulation further contributes to the inhibition of osteoclast differentiation.
Applications

The primary scientific application of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide, as investigated in the provided research, is in understanding osteoclast differentiation and bone resorption. [, ] This includes:

  • In vitro studies: The compound has been used to investigate the molecular mechanisms underlying osteoclast differentiation from primary mononuclear cells. [] By observing its inhibitory effects, researchers can gain insights into the crucial signaling pathways and gene regulatory networks involved in this process.
  • Potential therapeutic target: While not directly addressed in these papers, the compound's ability to inhibit osteoclast differentiation suggests its potential as a starting point for developing new therapeutic agents for treating bone diseases characterized by excessive bone resorption, such as osteoporosis. [, ]

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that acts as an inhibitor of osteoclast differentiation. [] Studies have shown that NAPMA significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. [] This inhibition occurs in a dose-dependent manner without exhibiting cytotoxic effects. [] Furthermore, NAPMA downregulates the expression of osteoclast-specific markers at both the transcript and protein levels. [] These markers include c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [] Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation. [] Preclinical studies have demonstrated NAPMA's protective effect against ovariectomy-induced bone loss. [] These findings suggest that NAPMA holds potential as a drug candidate for treating osteoporosis and other bone diseases associated with excessive bone resorption. []

Relevance: NAPMA and the target compound, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide, share a common core structure consisting of an acetylpiperazine moiety linked to a phenoxyacetamide group. The primary structural difference lies in the substitution pattern on the phenyl ring attached to the phenoxyacetamide group. NAPMA has a 3-methyl substituent, while the target compound has a 3-chloro and 4-chloro substitution. This structural similarity suggests that both compounds may interact with similar biological targets or pathways, particularly those involved in osteoclast differentiation and bone resorption.

N‐[2‐(4‐Benzoyl‐1‐Piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

Compound Description: PPOAC‐Bz is another small molecule that demonstrates a potent inhibitory effect on osteoclastogenesis. [] This compound effectively alters the mRNA expression of various osteoclast-specific marker genes. [] PPOAC‐Bz also inhibits the formation of mature osteoclasts, thereby suppressing F‐actin belt formation and bone resorption activity in vitro. [] Animal studies have revealed that PPOAC‐Bz can effectively prevent OVX-induced bone loss in vivo. [] These findings suggest that PPOAC‐Bz shows promise as a potential therapeutic agent for treating osteolytic disorders. []

Relevance: PPOAC‐Bz shares structural similarities with N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide, particularly the presence of a piperazinylphenyl-2-(chlorophenoxy)acetamide scaffold. Both compounds differ in the substituent on the piperazine nitrogen. PPOAC-Bz has a benzoyl group, while the target compound has an acetyl group. This difference suggests that modifying this substituent can modulate the compound's activity against osteoclasts. The presence of a chlorine atom at the 4-position of the phenoxy ring in both compounds suggests this structural feature might be crucial for their biological activity.

Properties

Product Name

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide

Molecular Formula

C20H21Cl2N3O3

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C20H21Cl2N3O3/c1-14(26)24-8-10-25(11-9-24)18-7-6-15(12-17(18)22)23-20(27)13-28-19-5-3-2-4-16(19)21/h2-7,12H,8-11,13H2,1H3,(H,23,27)

InChI Key

ZIUULGAYHWPNCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.